Product packaging for 3-Formyl rifamycin(Cat. No.:)

3-Formyl rifamycin

Cat. No.: B7949896
M. Wt: 725.8 g/mol
InChI Key: BBNQHOMJRFAQBN-SSJZMWBASA-N
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Description

Contextualization within the Rifamycin (B1679328) Antibiotic Family

The rifamycins (B7979662) are a class of antibiotics originally isolated from the bacterium Amycolatopsis mediterranei (previously known as Nocardia mediterranei) in the late 1950s. guidetoimmunopharmacology.orguni.luwikipedia.orgfishersci.no They belong to the ansamycin (B12435341) family of antibiotics, distinguished by an aliphatic chain (the "ansa" bridge) that spans a substituted aromatic nucleus. Rifamycins exert their antibacterial activity by selectively inhibiting bacterial DNA-dependent RNA polymerase (RNAP), a crucial enzyme for bacterial gene transcription. guidetoimmunopharmacology.org This inhibition occurs through binding to the β-subunit of bacterial RNAP, blocking the exit tunnel for nascent RNA and thereby obstructing RNA synthesis. Rifamycin, 3-formyl- is structurally related to key members of this family, such as Rifamycin SV, from which it can be derived.

Significance as a Semisynthetic Derivative in Antimicrobial Development

Rifamycin, 3-formyl- holds particular significance in academic research as a pivotal intermediate in the synthesis of numerous semisynthetic rifamycin derivatives with improved pharmacological properties. uni.lu While naturally occurring rifamycins like Rifamycin B possess modest antibiotic activity, chemical modifications have led to the development of highly potent clinical agents. guidetoimmunopharmacology.orguni.luwikipedia.org The formyl group at the C-3 position of the rifamycin structure is a reactive site that allows for various chemical transformations, making Rifamycin, 3-formyl- a versatile building block. Notably, it serves as a direct precursor for the synthesis of Rifampicin (B610482) (also known as Rifampin), a cornerstone drug in the treatment of tuberculosis and other bacterial infections. uni.luwikipedia.org Research efforts have focused on utilizing Rifamycin, 3-formyl- to introduce diverse substituents at the C-3 position, aiming to enhance antibacterial efficacy, alter pharmacokinetic profiles, and overcome mechanisms of resistance, such as those mediated by bacterial ADP-ribosyltransferases (Arr) or phosphotransferases (RPH) that can inactivate rifamycins. guidetoimmunopharmacology.org Studies exploring the synthesis of Mannich bases and other derivatives via reactions involving Rifaldehyde highlight its importance in the ongoing search for new and effective rifamycin-based antibiotics.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C38H47NO13 B7949896 3-Formyl rifamycin

Properties

IUPAC Name

[(7S,9Z,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z)-26-formyl-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H47NO13/c1-16-11-10-12-17(2)37(48)39-28-23(15-40)32(45)25-26(33(28)46)31(44)21(6)35-27(25)36(47)38(8,52-35)50-14-13-24(49-9)18(3)34(51-22(7)41)20(5)30(43)19(4)29(16)42/h10-16,18-20,24,29-30,34,42-46H,1-9H3,(H,39,48)/b11-10-,14-13-,17-12-/t16-,18+,19+,20+,24-,29-,30+,34+,38-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBNQHOMJRFAQBN-SSJZMWBASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1/C=C\C=C(/C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C\[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=O)\C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H47NO13
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

725.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic and Biosynthetic Pathways of Rifamycin, 3 Formyl

Chemical Synthesis Methodologies

The chemical synthesis of 3-formylrifamycin SV and its subsequent derivatives involves several key methodologies, primarily starting from rifamycin (B1679328) SV or related intermediates.

Conventional Synthetic Routes from Rifamycin SV

A conventional route for preparing 3-formylrifamycin SV involves the mild oxidation of a Mannich base formed by the reaction of rifamycin SV with paraformaldehyde and a secondary amine. basicmedicalkey.com Another process describes preparing 3-formylrifamycin SV from 3-aminomethyl-rifamycin S compounds derived from a secondary amine. This method, notably, does not require an oxidant and involves splitting the 3-aminomethylrifamycin S compound with acids in the presence of water. google.com The process likely proceeds through a tautomeric form of the 3-aminomethylrifamycin S compound, which, upon addition of acid, yields amine derivatives of 3-formylrifamycin SV that subsequently undergo hydrolytic splitting to produce 3-formylrifamycin SV and the corresponding amine. google.com

Utilization as an Intermediate in Rifampicin (B610482) Synthesis

3-Formylrifamycin SV serves as a crucial intermediate in the synthesis of rifampicin and rifapentine (B610483). basicmedicalkey.comcore.ac.uk The synthesis of rifampicin, for instance, involves the condensation of 3-formylrifamycin SV with 1-amino-4-methylpiperazine. google.com This reaction forms a hydrazone derivative at the C3 position, which is characteristic of rifampicin's structure. google.com

Detailed research findings on the synthesis of 3-formylrifamycin SV from rifampicin through hydrolysis have been reported, demonstrating high yields. One method involves adding rifampicin to water and hydrochloric acid, heating, and then extracting the product with ethyl acetate (B1210297). This process has shown a yield of 95.0% for 3-formylrifamycin SV. lookchem.comchemicalbook.com

Here is a data table summarizing a reported synthesis condition and yield:

Starting MaterialReagents/ConditionsProductYield
RifampicinHCl, Water, 55°C, 8h, Ethyl acetate extraction3-Formylrifamycin SV95.0%

Advanced Synthetic Approaches for Novel Derivatives

The reactive formyl group at the C3 position of 3-formylrifamycin SV makes it a versatile precursor for synthesizing a wide array of novel derivatives with potentially altered properties.

Studies have investigated the reactions of 3-formylrifamycin SV with primary alkylamines and ammonia (B1221849). Reaction with methylamine, for instance, initially forms unstable 3-methyliminomethylrifamycin SV, which can be further oxidized to the stable 3-methyliminomethylrifamycin S. researchgate.netresearchgate.net The reaction with ammonia has been shown to yield N,15-didehydro-15-deoxo-pyrimido-(4,5-b)rifamycin SV, a novel compound featuring a pyrimidine (B1678525) ring fused to the rifamycin structure. researchgate.netresearchgate.net

The condensation of 3-formylrifamycin SV with amines leads to the formation of imine derivatives (Schiff bases). As mentioned, reactions with ammonia can lead to the formation of pyrimido-rifamycin derivatives, expanding the structural diversity of rifamycin compounds. researchgate.netresearchgate.net Advanced methods for preparing rifamycin derivatives with α,β-unsaturated imine substituents at C-3 have also been developed through reactions with primary alkylamines and ketones. researchgate.netresearchgate.net

Synthesis of Zwitterionic Rifamycin Derivatives

The synthesis of zwitterionic rifamycin derivatives, some of which are derived from Rifamycin O, has been explored to develop compounds with altered properties, such as improved intestinal absorption or specific antibacterial activity profiles. nih.govucl.ac.uk A new synthetic method for preparing stable zwitterionic rifamycin derivatives involves α, β-unsaturated pyrrolidinium (B1226570) substituents at the C3 position of the naphthol chromophore. researchgate.net

One approach involved the preparation of a crystalline zwitterionic derivative from an adduct of Rifamycin O through reductive amination at its spirocyclic center C4. mdpi.combrunel.ac.uk X-ray crystal structure analysis has been employed to determine the unique conformation and absolute stereochemistry of such zwitterionic derivatives. mdpi.combrunel.ac.uk Another series of zwitterionic derivatives, specifically 4-deoxypyrido[1',2':1,2]imidazo[5,4-c]rifamycin SV derivatives, were prepared from 3-formylrifamycin SV, demonstrating high antibacterial activity. nih.gov These compounds are zwitterionic, which influences their poor absorption through the gastroenteric tract while allowing them to cross the bacterial cell wall. nih.gov

Preparation of Glycosylrifamycins

Glycosylrifamycins represent a class of semisynthetic rifamycin derivatives that can be prepared through chemical reactions involving glycosyl compounds. These derivatives can be obtained by reacting 3-(2-aminoethylthio)rifamycin SV with a glycosyl compound containing a suitable coupling group, such as isothiocyanate or carboxy. researchgate.net This method has been used to prepare O-acetylated and free glucopyranosyl and arabinopyranosyl derivatives of rifamycin S and SV. researchgate.net Derivatives incorporating D-saccharo-1,4-lactone and shikimic acid have also been obtained through this route. researchgate.net Research has shown that glycosylrifamycins exhibit interesting inhibitory power on Gram-positive bacteria. researchgate.net

Biosynthetic Origins and Transformations

The biosynthesis of rifamycins (B7979662), including the precursor to Rifamycin, 3-formyl-, is a complex process carried out by specific microorganisms. chimia.chwikipedia.orgmdpi.comnih.gov

Microbial Production by Amycolatopsis rifamycinica

The primary natural producer of rifamycins is the bacterium Amycolatopsis rifamycinica, formerly known as Nocardia mediterranei. wikipedia.orgmdpi.comnih.govresearchgate.netnih.gov This actinobacterium is responsible for the fermentation process that yields rifamycin B, a key precursor in the production of other rifamycins, including Rifamycin, 3-formyl- (Rifamycin O). dsir.gov.inpsu.edu Industrial fermentation processes utilize mutant strains of Nocardia mediterranei under aseptic conditions to produce rifamycin B. dsir.gov.in The fermentation cycle typically takes between 160 to 200 hours. dsir.gov.in Rifamycin B is then extracted and purified from the culture broth. dsir.gov.in

Precursors and Metabolic Pathways

The carbon skeleton of rifamycins is assembled from two distinct biosynthetic pathways: the acetate-malonate pathway and the shikimate pathway. chimia.ch The ansa chain, the long aliphatic bridge characteristic of ansamycins, is derived from acetate and propionate (B1217596) units, similar to other polyketide antibiotics. chimia.chwikipedia.orgnih.gov The naphthalenic chromophore, the aromatic nucleus, originates from a propionate unit coupled with a seven-carbon amino moiety. wikipedia.org

Role of 3-Amino-5-hydroxybenzoic Acid

A crucial precursor in the biosynthesis of the rifamycin chromophore is 3-amino-5-hydroxybenzoic acid (AHBA). chimia.chwikipedia.orgnih.govnih.govuniprot.orgnih.govdoi.org AHBA serves as the starter unit for the assembly of the polyketide chain that forms the ansa bridge. nih.govuniprot.orgnih.gov Studies using supplementation experiments with N. mediterranei mutants have shown that AHBA can substitute for the C7N unit required for ansamycin (B12435341) biosynthesis. chimia.ch AHBA is the direct precursor of the C7N starter unit, which is identified as 3-amino-5-hydroxybenzoyl-CoA. chimia.ch

Contribution of Shikimate Pathway Intermediates

Rifamycin, 3-formyl-, also known as Rifamycin O, is a key intermediate in the biosynthesis and production of rifamycin antibiotics. These compounds are characterized by an ansamycin structure, featuring a naphthoquinone core spanned by an aliphatic chain wikipedia.orgwikipedia.org. The biosynthesis of rifamycins, primarily studied in Amycolatopsis rifamycinica (formerly Nocardia mediterranei), involves complex polyketide synthesis and subsequent modifications wikipedia.orgnih.govchimia.chnih.gov.

Biotransformation Processes for Rifamycin Derivatives Biotransformation plays a significant role in the production of various rifamycin derivatives, including the conversion between different forms such as Rifamycin B, O, S, and Lniscpr.res.inpsu.edunih.gov. These transformations can be carried out using whole microbial cells, cell extracts, or isolated enzymesniscpr.res.ingoogle.com.

Enzymatic Transformation of Rifamycin S to Rifamycin B and L Rifamycin S can be transformed into Rifamycin B and Rifamycin L through different enzymatic pathwayspsu.edunih.gov. Early studies suggested that Rifamycin S or its reduced form, Rifamycin SV, is a precursor to Rifamycins B and L in Nocardia mediterranei fermentationspsu.edu. More recent research has provided a revised model for these transformations. Rifamycin SV can be spontaneously oxidized to Rifamycin Scas.cn. The conversion of Rifamycin S to Rifamycin L is catalyzed by the enzyme Rif15, a transketolase, which transfers a C2 keto-containing fragmentcas.cn. Subsequently, the P450 enzyme Rif16 catalyzes the transformation from Rifamycin L to Rifamycin Ocas.cn. Rifamycin O is then non-enzymatically reduced to Rifamycin B by NADPHcas.cn. This indicates that Rifamycins B and L are formed from Rifamycin S (or SV) through distinct pathways involving different C3-precursors for their glycolic acid moietiesnih.gov. A thiamine-dependent enzyme is also suggested to be involved in these transformation reactionsnih.gov.

Compound Names and PubChem CIDs

Compound NamePubChem CID
Rifamycin, 3-formyl-6438444
Rifamycin B5459948
Rifamycin O6438444
Rifamycin S6436726
Rifamycin LNot readily available in search results
Rifamycin SV6324616, 124219641
3-amino-5-hydroxybenzoic acid (AHBA)Not readily available in search results

Data Table: Microbial Conversion of Rifamycin B

MicroorganismSubstrateProductsPreferred pH RangeReference
Humicola spp.Rifamycin BRifamycin O, Rifamycin S4-9 google.comgoogle.com
Monocillium spp.Rifamycin BRifamycin O, Rifamycin S4-9 google.comgoogle.com
Humicola sp. ATCC 20620Rifamycin BRifamycin S- niscpr.res.inpsu.edu
Monocillium sp. ATCC 20621Rifamycin BRifamycin S- niscpr.res.inpsu.edu

Data Table: Enzymatic Transformation of Rifamycin S/SV

SubstrateEnzyme(s)ProductNotesReference
Rifamycin SVSpontaneousRifamycin SOxidation cas.cn
Rifamycin SRif15 (Transketolase)Rifamycin LC2 keto-containing fragment transfer cas.cn
Rifamycin LRif16 (P450 enzyme)Rifamycin OEster-to-ether transformation cas.cn
Rifamycin ONADPHRifamycin BNon-enzymatic reduction cas.cn
Rifamycin S/SVVarious enzymesRifamycin B, LDifferent pathways, C3-precursors psu.edunih.gov

Molecular Mechanism of Action of Rifamycin, 3 Formyl

Inhibition of Bacterial RNA Polymerase

Rifamycins (B7979662) are considered among the most potent inhibitors of bacterial RNAP nih.gov. Their binding to the enzyme effectively blocks RNA synthesis ontosight.aiontosight.ai.

Binding Site Specificity on the Beta-Subunit

Rifamycins exert their inhibitory effect by binding to the β-subunit of bacterial RNA polymerase ontosight.aiontosight.ai. The binding pocket for rifamycins is located within the DNA/RNA binding channel of the β-subunit, in close proximity (approximately 12 Å) to the active site's Mg2+ ion nih.gov. This location is consistent with biochemical observations nih.gov. Studies on rifampicin (B610482) resistance mutations have largely mapped these mutations to the rpoB gene, which encodes the β-subunit of RNAP, further supporting the β-subunit as the primary binding site nih.govsigmaaldrich.comucl.ac.uk.

Comparative Analysis with Eukaryotic RNA Polymerases

A key aspect of the selective toxicity of rifamycins lies in their differential activity between bacterial and eukaryotic RNA polymerases ontosight.ai. Bacterial RNAP is a promising target for antibiotic development due to sequence divergence compared to human RNAPs nih.gov. The binding constant of rifampicin for eukaryotic RNAP is significantly higher (at least 100 times) than for prokaryotic enzymes nih.gov. Nuclear RNA polymerases from different eukaryotic cells are generally not inhibited by rifampicin sigmaaldrich.com. However, some semi-synthetic rifamycin (B1679328) derivatives have shown inhibitory effects on mammalian RNA polymerases, albeit at much higher concentrations than those required for bacterial RNAP inhibition sigmaaldrich.comoup.compnas.org. For instance, derivatives like AF/013 (3-formyl rifamycin SV: O-n-octyloxime) have been shown to inhibit DNA-dependent RNA polymerases isolated from sources like rat liver and calf thymus oup.compnas.org.

Molecular Interactions and Conformational Dynamics

The interaction between rifamycins and bacterial RNAP involves specific molecular contacts, including hydrogen bonding and hydrophobic interactions nih.gov. The conformation of the rifamycin molecule also plays a crucial role in its activity nih.gov.

Hydrogen Bonding Networks at the Enzyme-Ligand Interface

Several key hydrogen bonds are formed between rifamycins and residues in the RNAP binding pocket nih.gov. Typically, four critical hydrogen bonds are formed through oxygen atoms at C-1 and C-8 on the naphthalenic ring and the hydroxyl groups at C-21 and C-23 nih.gov. A specific spatial arrangement of these four oxygen atoms is essential for binding nih.gov. The oxygen atoms at C-1 and C-8 form hydrogen bonds with RNAP residues S531/Q513 and R529, respectively (using E. coli numbering) nih.gov. The hydroxyl oxygen at C-21 engages in hydrogen or van der Waals interactions with RNAP residues H526, D516, and F514 nih.gov. The hydroxyl oxygen at C-23 and the carbonyl oxygen at C-25 also form hydrogen bonds with RNAP residues like F514 nih.gov.

Influence of C34 Methyl Group on Pharmacophore Geometry

Research suggests that the methyl group at position C34 of the rifamycin structure plays a key role in determining the geometry of the pharmacophore acs.org. Molecular modeling techniques have been employed to study the energy involved in conformational rearrangements and the influence of this methyl group acs.org. The conformation of the ansa chain, particularly the middle part essential for enzyme activity, is similar across active rifamycins nih.gov. The effect of substitution at the C3 position on the ansa chain conformation has been observed, influencing the orientation of the carboxyl (C15=O) group depending on the electronegativity of the substituent nih.gov.

Molecular Rearrangements between Active and Non-Active Conformations

The biological activity of rifamycins, including this compound, is influenced by their conformational flexibility. The ansa chain, a characteristic aliphatic bridge spanning the naphthohydroquinone or naphthoquinone chromophore, plays a crucial role in the molecule's ability to adapt to different environments rsc.orgaacrjournals.org. This "chameleonic" property is essential for the drug to navigate through varying cellular environments en route to its target site rsc.org.

Studies suggest that rifamycins can exist in different conformational states. Interactions with water molecules, for instance, can induce a "closed"-type structure where polar groups are shielded towards the core, potentially enhancing lipophilicity and facilitating diffusion across bacterial cell membranes rsc.org. Conversely, an "open" structure, with polar groups exposed to the solvent, appears necessary for effective binding to bacterial RNA polymerases rsc.org. The ability of the molecule to smoothly transition between these conformations, involving displacement of the ansa bridge, is considered important for its biological activity rsc.org. Molecular modeling studies on rifamycin O, a related compound, suggest that conformational rearrangement to an active conformation might require a certain energy barrier acs.org. The methyl group at position C34 has been identified as potentially playing a key role in determining the geometry of the pharmacophore, which is relevant to these conformational changes acs.org.

Ligand-Binding Affinity to Bacterial RNA Polymerase and Other Receptors (e.g., Pregnane X Receptor)

The primary target of Rifamycin, 3-formyl- is bacterial RNA polymerase, to which it binds with high affinity in prokaryotic cells drugbank.comoup.comacs.orgwikipedia.org. This strong binding to the beta-subunit (encoded by the rpoB gene) is fundamental to its mechanism of inhibiting RNA synthesis initiation patsnap.comoup.comacs.orgwikipedia.org. Resistance to rifamycins often arises from mutations in the rpoB gene, which lead to structural changes in the beta-subunit, reducing the binding affinity of the antibiotic to the enzyme patsnap.comoup.comacs.orgwikipedia.org.

Beyond its well-established interaction with bacterial RNAP, Rifamycin, 3-formyl- has also demonstrated notable ligand-binding affinity to other receptors, particularly the human Pregnane X Receptor (PXR). PXR is a nuclear receptor known for its role in regulating the expression of drug-metabolizing enzymes, such as cytochrome P450 3A4 (CYP3A4) aacrjournals.orgnih.govresearchgate.net.

Research indicates that this compound exhibits a higher binding affinity to the ligand-binding domain (LBD) of PXR compared to rifampicin pnas.org. Studies utilizing time-resolved fluorescence resonance energy transfer (TR-FRET) assays have quantified the binding affinities (IC50 values) of various rifamycin analogs to PXR LBD researchgate.netpnas.org.

Table 1 presents binding affinity data for Rifamycin, 3-formyl- and other rifamycin analogs to the PXR LBD.

CompoundPXR LBD Binding IC₅₀ (µM)Fold Change (vs Rifampicin)
Rifampicin2.7 ± 0.41
Rifamycin0.067 ± 0.0090.025
This compound0.054 ± 0.010.020
Rifamycin S0.054 ± 0.0140.020
3-Bromo Rifamycin S0.057 ± 0.0110.021
Rifamycin O4.1 ± 0.41.5
Rifaximin11.4 ± 3.34.2
Rifabutin11.8 ± 4.44.4
Rifapentine (B610483)5.7 ± 1.62.1
T09013170.004 ± 0.00030.0015
SR128130.026 ± 0.0030.0096

Data extracted from reference researchgate.net. IC₅₀ values represent the concentration required for 50% inhibition of ligand binding. Fold change is calculated relative to Rifampicin.

These findings indicate that this compound, along with Rifamycin, Rifamycin S, and 3-Bromo Rifamycin S, exhibit significantly lower IC50 values (higher binding affinity) for PXR LBD compared to rifampicin and other analogs like rifaximin, rifabutin, and rifapentine researchgate.netpnas.org. Structural analysis suggests that the presence of a bulky substituent at the 3-position of the substituted 1,4-dihydroxynaphthalene (B165239) core, as seen in rifampicin, can lead to unfavorable clashes with the PXR ligand-binding pocket, thus reducing binding affinity pnas.org. The absence of such a bulky group in this compound contributes to its enhanced binding to PXR pnas.org. Furthermore, studies on the potency of rifampicin derivatives to activate human PXR have shown that 3-formylrifamycin SV is more potent than rifampicin nih.gov.

Structure Activity Relationship Sar Studies of Rifamycin, 3 Formyl Derivatives

Elucidation of Structural Determinants for Biological Activity

The antibacterial action of rifamycins (B7979662) stems from their ability to inhibit bacterial DNA-dependent RNA polymerase (RNAP), thereby blocking transcription. nih.gov This interaction is highly dependent on the specific three-dimensional arrangement of the antibiotic molecule, where several structural features are critical for activity. nih.govnih.gov

The formyl group at the C-3 position of the rifamycin (B1679328) naphthoquinone core is a highly reactive site, making Rifamycin, 3-formyl- a crucial building block for the synthesis of a wide array of derivatives. While naturally occurring rifamycins may have modest activity, chemical modifications at this position have led to the development of clinically significant agents. researchgate.net

The primary importance of the 3-formyl group lies in its role as a chemical handle for introducing diverse side chains. This strategic modification is central to the design of potent antibiotics. For instance, the synthesis of various imines, hydrazones, and other derivatives is achieved through reactions at this aldehyde functionality. researchgate.netgoogle.com This approach led to the discovery of rifampicin (B610482), a cornerstone anti-tuberculosis drug, which is a hydrazone derivative of 3-formylrifamycin SV. nih.gov The introduction of different substituents at the C-3 position can influence the compound's physicochemical properties, such as solubility and lipophilicity, which in turn affects its antibacterial potency. researchgate.netnih.gov

The aliphatic ansa chain that spans the naphthoquinone core is not merely a structural backbone but plays a dynamic role in biological activity. Modifications along this chain can significantly alter the molecule's conformation and its interaction with the RNAP binding pocket. nih.govresearchgate.net Altering the ansa bridge can disrupt the necessary spatial arrangement of key functional groups required for binding to the enzyme, often resulting in decreased activity. researchgate.net

However, targeted modifications have also been exploited to create improved analogs. For example, producing 24-desmethylrifamycin derivatives by genetically modifying the polyketide synthase machinery resulted in compounds with excellent activity against several rifampicin-resistant M. tuberculosis strains. researchgate.net Furthermore, strategic modifications on the ansa-chain, such as the installation of carbamates at the C-25 position, have been explored as a rational design approach to overcome specific resistance mechanisms, like ADP-ribosylation, while preserving the on-target activity. nih.govresearchgate.net The natural product Kanglemycin A, which has unique substituents on its ansa bridge, demonstrates that such modifications can lead to potent activity against rifampicin-resistant bacteria by making additional contacts within the RNAP binding site. nih.gov This highlights the potential for developing new classes of rifamycins by focusing on ansa-chain derivatization. nih.gov

The hydroxyl groups located at positions C-21 and C-23 of the ansa chain are indispensable for the biological activity of rifamycins. researchgate.netfrontiersin.org Crystal structures of RNAP complexed with rifampicin reveal that these hydroxyls form critical hydrogen bonds with the enzyme's β subunit, anchoring the antibiotic in its binding pocket. frontiersin.orgnih.gov The specific spatial arrangement of these hydroxyls, along with the oxygen atoms at C-1 and C-8 of the naphthoquinone core, is essential for this high-affinity interaction. researchgate.netfrontiersin.org

The critical nature of these hydroxyls is further underscored by bacterial resistance mechanisms that specifically target them. nih.gov Enzymatic modifications such as ADP-ribosylation or glycosylation at the C-23 hydroxyl, and phosphorylation at the C-21 hydroxyl, effectively inactivate the antibiotic by sterically hindering its ability to bind to RNAP. nih.govfrontiersin.orgnih.gov Consequently, any substitution or modification of the C-21 and C-23 hydroxyl groups that prevents them from acting as hydrogen bond donors leads to a loss of antibacterial action. researchgate.netnih.gov

Design and Evaluation of Semisynthetic Derivatives

The chemical reactivity of the 3-formyl group has been extensively utilized to create large libraries of semisynthetic rifamycins with diverse functionalities and improved pharmacological profiles.

The condensation of the 3-formyl group with various hydrazine-containing compounds to form hydrazones is a cornerstone of rifamycin medicinal chemistry. google.comnih.gov This synthetic strategy led to the development of Rifampicin, which is the N-amino-N'-methylpiperazine hydrazone of 3-formylrifamycin SV. nih.gov The success of Rifampicin spurred the synthesis and evaluation of a multitude of other hydrazone derivatives. google.com

Studies have shown that the nature of the substituent on the hydrazone moiety significantly impacts antibacterial activity. For example, new rifamycin congeners bearing relatively rigid and basic substituents on the C-3 arm, such as bipiperidine and guanidine (B92328) groups introduced via a hydrazone linkage, exhibited exceptionally high potency against Staphylococcus aureus and Staphylococcus epidermidis, in some cases exceeding that of Rifampicin. researchgate.net The introduction of these groups was found to provide a favorable docking mode in the RNAP binding pocket and enhance water solubility. researchgate.net The antibacterial activity of various hydrazone derivatives against different bacterial strains has been documented, showcasing the chemical versatility and therapeutic potential of this class of compounds.

Derivative of Rifamycin, 3-formyl-Target OrganismReported Activity (MIC, µg/mL)
Rifamycin congener with C(3)-bipiperidine hydrazone armS. aureus0.0078
Rifamycin congener with C(3)-guanidine hydrazone armS. aureus0.0078
3-Formyl Rifamycin Isonicotinoyl Hydrazone-Data on specific activity not detailed in sources cleanchemlab.comsynzeal.com
Rifampicin (Reference)S. aureus~0.016-0.063 nih.gov

MIC (Minimum Inhibitory Concentration) values are indicative of potency; a lower value signifies higher activity. Data is compiled from multiple research findings for comparative purposes.

Beyond hydrazones, the 3-formyl group serves as an anchor for attaching various chemical reporters and other functional groups to the rifamycin scaffold. This allows for the study of the molecule's interactions and mechanism of action.

An example is the synthesis of spin-labeled rifamycin derivatives. The compound 3-[(2,2,6,6-tetramethyl-1-oxyl-piperidine-4-ylimino)methyl]rifamycin was prepared by reacting 3-formylrifamycin with a nitroxyl (B88944) radical-containing amine. nih.gov Such spin-labeled probes are valuable in biophysical studies, for instance, using electron spin resonance (ESR) spectroscopy to investigate drug-target interactions. This particular derivative was shown to retain in vitro antibacterial activity comparable to that of rifampicin, demonstrating that bulky moieties can be attached to the C-3 position without abolishing antimicrobial action. nih.gov

Other research has focused on attaching different chemical entities to the 3-position to modulate activity and physicochemical properties. For instance, new derivatives have been synthesized by linking various L-amino acid esters via an amine linkage to the 3-formyl position. nih.gov The bulkiness of the ester substituent was found to be a key factor in achieving high antibacterial activity, comparable to that of rifampicin, against strains of S. epidermidis and S. aureus. nih.gov These studies underscore the synthetic accessibility and strategic importance of the 3-formyl group in developing novel rifamycin-based agents.

Effect of Novel Substituents on Antimicrobial Efficacy

The modification of the 3-formyl group on the rifamycin core has been a significant strategy in the development of new derivatives with enhanced antimicrobial properties. Research has shown that introducing various substituents at this position can profoundly influence the compound's efficacy against a range of bacteria, including resistant strains of Mycobacterium tuberculosis.

For instance, a series of 3-formylrifamycin SV N-(4-substituted phenyl)piperazinoacethydrazones demonstrated activity against Bacillus subtilis, Staphylococcus aureus, Mycobacterium phlei, and Mycobacterium tuberculosis. nih.gov In this series, some derivatives were found to be more active than the well-known rifampin against Clostridium perfringens. nih.gov The study highlighted that lipophilicity, as well as the electronic and steric effects of the phenyl substituents, were crucial factors governing their antibacterial activity. nih.gov

Further studies have explored appending aminoalkyl-aromatic ring tails to the C3 position. researchgate.netnih.gov This approach, replacing the typical hydrazone unit with an amino-alkyl linkage, has yielded analogues with potent anti-tubercular activity against both wild-type and rifampicin-resistant M. tuberculosis strains. researchgate.netnih.gov Specifically, derivatives incorporating tryptamine (B22526) and para-methyl-sulfonylbenzylamine at the C3-position showed higher activity against a resistant strain (S522L mutation) compared to rifampicin. researchgate.net The bulkiness of substituents has also been identified as an important factor. For new rifamycins containing aromatic L-amino acids, the size of the ester substituent, along with solubility, was key to achieving high antibacterial activity comparable to rifampicin against S. epidermidis and S. aureus. researchgate.netnih.gov

Additionally, the creation of spiro-piperidyl-rifamycins, where positions 3 and 4 are incorporated into an imidazolyl ring with a spiro-piperidyl group, has produced compounds with significant activity. nih.gov The in vitro antibacterial effect of these derivatives against Staphylococcus aureus and Mycobacterium tuberculosis was found to increase with the length of the linear aliphatic side chain on the piperidyl nitrogen. nih.gov

These findings underscore the critical role of the C3 substituent's chemical properties—such as lipophilicity, size, and electronic character—in modulating the antimicrobial spectrum and potency of 3-formyl-rifamycin derivatives.

Table 1: Antimicrobial Activity of Selected 3-Formyl-Rifamycin SV Derivatives

"Chameleonic Nature" and its Relevance to Biological Function

The biological function of rifamycin derivatives is significantly influenced by their "chameleonic nature," a term describing their conformational flexibility and ability to adapt to different cellular environments. rsc.org This property is crucial for the drug's transport to its target site, the bacterial DNA-dependent RNA polymerase (RNAP), and for its binding affinity. rsc.org

This adaptability arises from two main features: the flexibility of the ansa chain and the potential for zwitterionization. The ansa bridge, a long chain connecting two non-adjacent positions of the aromatic core, can adopt different conformations depending on the polarity and nature of the solvent. rsc.org In a lipophilic environment, such as a cell barrier, the molecule can fold into a more compact, less polar shape. rsc.org Conversely, in an aqueous or protic environment, a more "open" and hydrophilic structure is favored, which is necessary for targeting the bacterial RNAP. rsc.org This smooth conversion between structures is vital for the biological activity of naphthalenoid ansamycins. rsc.org

Furthermore, many rifamycin derivatives can exist as zwitterions, where a proton is transferred from a phenolic hydroxyl group (like at O(8)) to a basic nitrogen atom in the C3 substituent. researchgate.netnih.gov This phenomenon is influenced by the solvent, with protic solvents favoring the zwitterionic form. rsc.org The presence of these different forms impacts key physicochemical parameters like lipophilicity and water solubility, which in turn affects their antibacterial potency and binding mode at the RNAP active site. researchgate.net This chameleonic ability to alter its structure and polarity allows the molecule to effectively traverse diverse biological milieus to reach and inhibit its molecular target. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For 3-formyl-rifamycin derivatives, QSAR studies have been instrumental in understanding the physicochemical properties that drive their antimycobacterial effects.

Multiparametric Regression Analysis in Activity Prediction

To overcome the limitations of single-variable models, multiparametric regression analysis is employed. This statistical technique uses multiple independent variables (descriptors) to predict a dependent variable (biological activity). For the set of 53 derivatives of 3-formyl-rifamycin SV, multiparametric regression yielded excellent models for predicting antimycobacterial activity. arkat-usa.orgalquds.edu One study showed that for activity against M. phlei, a linear combination of hydrophobic, electronic, and steric parameters provided a good correlation. nih.gov Similarly, for Staphylococcus aureus, a parabolic relationship between activity and lipophilicity was observed, with electronic and steric effects also playing a role. nih.gov These multiparametric models confirm that a combination of properties governs the efficacy of these compounds and provide a quantitative framework for designing new derivatives with potentially improved activity. arkat-usa.orgresearchgate.net

Table 2: QSAR Findings for 3-Formyl-Rifamycin SV Derivatives

Complexation Studies and Their Influence on Activity

The interaction of antibiotics with metal ions can significantly alter their physicochemical properties and biological activity. researchgate.net Complexation studies on rifamycin derivatives provide insight into how these interactions can modulate their antimicrobial efficacy.

Formation of Complexes with Small Nitrogen-Containing Organic Molecules

The 3-formyl group on the naphthoquinone core of Rifamycin, 3-formyl- (also known as 3-formylrifamycin SV) is a chemically reactive site that serves as a crucial anchor for the synthesis of a wide array of derivatives. A significant area of study involves its reaction with small, nitrogen-containing organic molecules to form new chemical entities with potentially enhanced biological activity. These reactions primarily lead to the formation of Schiff bases (imines), heterocyclic systems, or stable zwitterionic complexes.

Research into the reaction of 3-formylrifamycin SV with primary amines, such as methylamine, results in the formation of corresponding imine derivatives (e.g., 3-methyliminomethylrifamycin SV). researchgate.net These are often unstable and can be oxidized to more stable counterparts. researchgate.net Reaction with ammonia (B1221849) has been shown to yield more complex heterocyclic structures, such as N,15-didehydro-15-deoxo-pyrimido-(4,5-b)rifamycin SV, which involves the formation of a new pyrimidine (B1678525) ring fused to the rifamycin chromophore. researchgate.net

Furthermore, derivatization with L-amino acid esters via an amine linkage leads to compounds that can exist in solution as two distinct structural types: a zwitterionic form, where a proton is transferred from the phenolic oxygen to the nitrogen atom of the C3 substituent, and a pseudocyclic structure stabilized by an intramolecular hydrogen bond within the protonated substituent. nih.gov The presence and equilibrium of these forms influence the physicochemical properties of the derivatives, such as solubility and lipophilicity (logP). nih.gov

Studies on macrocyclic ether derivatives of 3-formylrifamycin SV have also demonstrated their ability to coordinate with small organic molecules. This complexation has been shown to improve the antibacterial potency of the parent derivative, an effect attributed to favorable changes in solubility, logP, and the molecule's binding mode with its target enzyme, bacterial RNA polymerase. researchgate.net

Table 1. Derivatives of Rifamycin, 3-formyl- from Reactions with Nitrogenous Molecules
Reactant MoleculeResulting Derivative Class/StructureReference
Primary Amines (e.g., Methylamine)Imines (Schiff Bases) researchgate.net
AmmoniaFused Heterocyclic Systems (Pyrimido-rifamycins) researchgate.net
L-Amino Acid EstersZwitterionic and Pseudocyclic Structures nih.gov
Small Organic Molecules (with macrocyclic ether derivatives)Coordination Complexes researchgate.net

Modulation of Binding Mode with Bacterial RNA Polymerase

The antibacterial action of rifamycins stems from their high-affinity binding to the β-subunit of bacterial DNA-dependent RNA polymerase (RNAP), encoded by the rpoB gene. nih.govresearchgate.net This interaction physically obstructs the path of the nascent RNA transcript once it reaches a length of two to three nucleotides, thereby halting transcription and leading to bacterial cell death. nih.gov The binding pocket for rifamycins is located deep within the DNA/RNA channel, approximately 12 Å from the enzyme's active site. nih.gov Structure-activity relationship studies have demonstrated that modifications at the C3 position, originating from the 3-formyl group, can significantly modulate the binding affinity and interaction of the antibiotic with this pocket.

The rifamycin binding site on the RNAP β-subunit is defined by several key amino acid residues, including Asp516, His526, and Ser531 (E. coli numbering). nih.gov Mutations in these residues are a primary cause of clinical resistance. The introduction of different nitrogen-containing side chains at the C3 position of Rifamycin, 3-formyl- can modulate the steric and electrostatic interactions with these specific residues. For instance, a change in the electrostatic surface of the binding pocket caused by a mutation like D516V highlights the importance of the derivative's charge distribution for effective binding. nih.gov Computational analyses suggest that novel aminomethyl derivatives may occupy a different space within the binding pockets of both wild-type and mutated RNAP compared to rifampicin, indicating a distinct, modulated binding mode. ucl.ac.uk

Furthermore, the nature of the C3 side chain can influence the inhibitory mechanism itself. For example, the derivative this compound SV:O-n-octyloxime, which possesses a long, hydrophobic side chain, was found to prevent the entire polymerase enzyme from binding to the DNA template, representing a different mode of inhibition compared to the direct steric blockade of the RNA transcript. acs.org

Table 2. Influence of C3-Substituents on RNAP Binding Mode
Structural Modification at C3Effect on RNAP Binding ModeReference
Protonated Basic Nitrogen SubstituentEnhances binding affinity through electrostatic interaction with conserved acidic residues in the binding pocket. nih.gov
Bulky/Rigid SubstituentsAlters steric fit within the binding pocket, potentially occupying a different space compared to other rifamycins. ucl.ac.uk
Long Hydrophobic Side Chain (e.g., O-n-octyloxime)Prevents the binding of RNA polymerase to the DNA template. acs.org
Varied Aminomethyl GroupsModulates electrostatic and steric interactions with key pocket residues like Asp516, His526, and Ser531. nih.gov

Mechanisms of Resistance to Rifamycin, 3 Formyl and Its Derivatives

Enzymatic Inactivation Pathways

Several enzymes capable of chemically modifying and inactivating rifamycins (B7979662) have been identified in various bacterial species. These enzymes target specific chemical moieties on the rifamycin (B1679328) molecule, rendering it unable to bind to its target, the bacterial RNA polymerase.

A key enzymatic resistance mechanism involves the ADP-ribosylation of rifamycins, a reaction catalyzed by ADP-ribosyltransferase (Arr) enzymes. nih.govresearchgate.netdrugbank.com These enzymes are found in a wide range of bacteria, including both pathogenic and non-pathogenic species. researchgate.netdrugbank.com One such enzyme, Arr_Mab, is found in Mycobacterium abscessus and confers intrinsic resistance to rifamycins. researchgate.netnih.gov

The Arr enzyme utilizes nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) as a donor molecule to transfer an ADP-ribose group to the rifamycin structure. asm.orgresearchgate.net This modification specifically occurs at the hydroxyl group of the C-23 position on the ansa bridge of the antibiotic. asm.orgresearchgate.net The addition of the bulky ADP-ribose moiety sterically hinders the binding of the rifamycin to the β-subunit of RNA polymerase, thereby inactivating the antibiotic. asm.orgresearchgate.netnih.gov This inactivation has been shown to completely abolish the inhibitory effect of rifampicin (B610482) on in vitro transcription. asm.org

Enzyme FamilySpecific Enzyme ExampleSubstrateSite of ModificationMechanism of Inactivation
ADP-RibosyltransferasesArr_MabRifamycinsC-23 hydroxyl groupSteric hindrance preventing binding to RNA polymerase

Another significant enzymatic inactivation pathway is the phosphorylation of rifampin, carried out by Rifampin Phosphotransferase (RPH) enzymes. nih.govnih.gov These enzymes, which are widespread in both environmental and some pathogenic bacteria like Listeria monocytogenes, belong to a family of antibiotic-resistance proteins that inactivate rifampin by adding a phosphate (B84403) group. nih.govresearchgate.net

RPH enzymes catalyze the transfer of a phosphate group from ATP to the C21 hydroxyl group on the ansa bridge of rifampin. nih.govnih.gov This process results in the formation of phospho-RIF, AMP, and inorganic phosphate. nih.gov The addition of the phosphate group at this critical position disrupts the interaction between the antibiotic and its binding pocket on the RNA polymerase, leading to antibiotic resistance. nih.govnih.govpnas.org Unlike many other antibiotic resistance kinases, rifamycin phosphotransferases are ATP-dependent dikinases that transfer the β-phosphate of ATP. nih.gov

Enzyme FamilyActionTarget Site on RifamycinResulting ProductConsequence
Rifampin Phosphotransferase (RPH)PhosphorylationC21 hydroxyl groupPhospho-RIFInactivation of the antibiotic

Flavoproteins, such as rifampicin monooxygenase (RIFMO or Rox), represent a third class of enzymes involved in the inactivation of rifamycins. nih.govnih.gov Initially discovered in pathogenic Nocardia farcinica, RIFMO was first thought to catalyze the N-hydroxylation of rifampicin to a less active metabolite. nih.govnih.gov

However, more recent structural evidence has revealed that RIFMO is a C-hydroxylating monooxygenase. acs.org It catalyzes the hydroxylation of rifampicin at the C2 atom, which is followed by the cleavage of the ansa-bridge. acs.org This cleavage fundamentally alters the structure of the antibiotic, preventing key contacts with its RNA polymerase target and thus inactivating it. acs.org These flavin-dependent monooxygenases are FAD-dependent and hydroxylate the naphthoquinone core of the rifamycin. nih.gov The reaction requires NADPH for the reduction of FAD. nih.gov

Target Modification and Permeability Barriers

In addition to enzymatic degradation, bacteria can develop resistance to rifamycins by altering the drug's target, the bacterial RNA polymerase, or by preventing the drug from reaching the target through permeability barriers.

The primary mechanism of acquired resistance to rifamycins, particularly in a clinical context, is through mutations in the gene encoding the β-subunit of DNA-dependent RNA polymerase (rpoB). nih.govresearchgate.net Rifamycins function by binding to a highly conserved pocket on the β-subunit of RNA polymerase, physically blocking the path of the elongating RNA transcript. nih.govfrontiersin.orgfrontiersin.org

Mutations within the rpoB gene, especially in a specific 81-bp region known as the rifampicin resistance-determining region (RRDR), can alter the amino acid sequence of the rifamycin-binding pocket. nih.govnih.gov These changes reduce the binding affinity of the antibiotic for the enzyme, thereby conferring resistance. nih.govresearchgate.net The vast majority of rifampicin-resistant clinical isolates of Mycobacterium tuberculosis harbor mutations in this region. nih.govnih.gov

Specific, frequently observed mutations have distinct structural consequences:

S531L (S450L in M. tuberculosis) : This common mutation causes a disordering of the rifampin binding interface upon drug binding, which reduces the antibiotic's affinity. nih.govpsu.edu

H526Y (H445Y in M. tuberculosis) : This substitution reshapes the binding pocket, creating significant steric clashes that largely prevent rifampin from binding. nih.govpsu.edu

D516V (D435V in M. tuberculosis) : This mutation alters the electrostatic surface of the binding pocket, which likely results in decreased affinity for rifampin. nih.govpsu.edu

These mutations allow transcription to proceed even in the presence of the drug. nih.gov

Mutation (E. coli / M. tuberculosis numbering)Effect on RNAP StructureImpact on Rifamycin Binding
S531L / S450LDisordering of the binding interfaceReduced affinity
H526Y / H445YReshaping of the binding pocketSteric hindrance preventing binding
D516V / D435VAlteration of the electrostatic surfaceDecreased affinity

The bacterial cell envelope, particularly the outer membrane of Gram-negative bacteria, can act as a selective barrier, limiting the influx of antibiotics. nih.govbristol.ac.uk For hydrophobic antibiotics like rifampicin, which can typically permeate through the lipid bilayer, alterations to the cell envelope can reduce uptake. nih.gov

In Mycobacterium tuberculosis, a mechanism of persistence and resistance involves the development of a thick outer layer composed of abundant polysaccharides. researchgate.netbiorxiv.org This thickened capsule increases the cell surface's polar nature and restricts the entry of rifampicin, allowing the bacteria to tolerate the antibiotic. researchgate.net This mechanism is independent of efflux pumps. researchgate.netbiorxiv.org In Gram-negative bacteria, reduced permeability can also be achieved by decreasing the number of porin channels in the outer membrane, which are used by some antibiotics to enter the cell, or by increasing the activity of efflux pumps that actively expel the drug from the cell. bristol.ac.uk

Role of Efflux Pump Systems in Bacterial Resistance

While the primary mechanism of high-level resistance to Rifamycin, 3-formyl- (also known as Rifampicin) is typically attributed to mutations in the β-subunit of RNA polymerase, encoded by the rpoB gene, there is substantial evidence that active efflux pump systems play a crucial role in bacterial resistance. nih.govnih.gov These systems contribute to both intrinsic and acquired resistance by actively extruding the antibiotic from the bacterial cell, thereby reducing its intracellular concentration and preventing it from reaching its target. nih.govbiotech-asia.orgnih.gov The involvement of efflux pumps is particularly significant in Mycobacterium tuberculosis (Mtb), the primary target of Rifamycin, 3-formyl- therapy. nih.govoup.com In some clinical isolates of Mtb resistant to this antibiotic, mutations in the rpoB gene are absent, pointing to the involvement of alternative resistance mechanisms such as efflux pumps. nih.gov

Efflux pumps are transmembrane proteins that function as molecular transporters. ijcmas.com In bacteria, they are categorized into several major superfamilies based on their structure, energy source, and substrate specificity. The main superfamilies identified in Mtb include the Major Facilitator Superfamily (MFS), the ATP-binding Cassette (ABC) superfamily, the Resistance-Nodulation-Cell-Division (RND) superfamily, and the Small Multidrug Resistance (SMR) family. nih.govijcmas.com These pumps utilize either the proton motive force or the hydrolysis of ATP as an energy source to expel a wide range of toxic compounds, including antibiotics. ijcmas.com

Research has identified several specific efflux pumps that are overexpressed in Rifamycin, 3-formyl- resistant strains of Mtb. The expression of these pumps can be induced by exposure to the antibiotic itself. nih.govresearchgate.net Studies analyzing clinical isolates have demonstrated a correlation between the upregulation of certain efflux pump genes and resistance to Rifamycin, 3-formyl-. For instance, a study on Mtb clinical isolates found that under stress from the antibiotic, the genes Rv0194 and mmpL5 were overexpressed in a significantly higher number of resistant isolates compared to susceptible ones. nih.govnih.gov Another study identified Rv0677c and Rv0191 as the most frequently overexpressed efflux pump genes in clinical resistant Mtb isolates that also carried an rpoB mutation, suggesting that efflux activity works in concert with target mutations to determine the final level of resistance. nih.gov

The table below summarizes key research findings on specific efflux pumps implicated in resistance to Rifamycin, 3-formyl- in Mycobacterium tuberculosis.

GeneEfflux PumpFamilyKey Research Findings
Rv0194 Rv0194ABCInduced in 50% of resistant isolates and 18% of susceptible isolates under antibiotic stress. nih.gov Overexpression in M. bovis BCG and M. smegmatis conferred multidrug resistance. oup.com
mmpL5 (Rv0676c) MmpL5RNDUpregulated in 44% of resistant isolates and 9% of susceptible isolates. nih.gov Identified as one of the most frequently overexpressed pumps in resistant clinical isolates. nih.gov
Rv1250 Rv1250-Expression was induced in 25% of resistant isolates and 18% of susceptible isolates. nih.gov
mmpL2 (Rv0507) MmpL2RNDUpregulated in 12.5% of resistant isolates and 9% of susceptible isolates. nih.gov
Rv0191 Rv0191ABCIdentified as one of the most frequently overexpressed efflux pump genes in resistant clinical isolates. nih.gov
Rv1258c TapMFSInhibition of this pump by piperine (B192125) was shown to potentiate the activity of Rifamycin, 3-formyl-. nih.gov Mutations in this pump can also confer resistance. frontiersin.org

Further evidence for the role of these systems comes from studies using efflux pump inhibitors (EPIs). These molecules can block the activity of the pumps, leading to the restoration of antibiotic susceptibility. nih.gov The use of EPIs like verapamil (B1683045), reserpine, and carbonyl cyanide m-chlorophenylhydrazone (CCCP) has been shown to decrease the minimum inhibitory concentration (MIC) of Rifamycin, 3-formyl- in resistant strains. nih.govresearchgate.netoup.com For example, treatment with verapamil can synergistically enhance the antibacterial effects of the antibiotic and downregulate the expression of efflux pump genes. nih.gov The ability of these inhibitors to restore susceptibility confirms that active efflux is a significant component of the resistance phenotype. researchgate.netoup.com

The table below lists some common efflux pump inhibitors and their effects on resistance to Rifamycin, 3-formyl-.

Efflux Pump InhibitorTarget Pump Family (Example)Observed Effect
Verapamil ABC researchgate.netRestores susceptibility and reduces the MIC of Rifamycin, 3-formyl- in resistant Mtb. nih.govresearchgate.net Downregulates efflux pump gene expression. nih.gov
Reserpine RND researchgate.netSignificantly restores susceptibility to Rifamycin, 3-formyl- in resistant Mtb isolates. researchgate.net
CCCP -Addition of CCCP decreased resistance to Rifamycin, 3-formyl- in Mtb. oup.com
Piperine MFS (e.g., Rv1258c) nih.govPotentiates the activity of Rifamycin, 3-formyl- against Mtb. nih.gov

Research Methodologies and Analytical Approaches for Rifamycin, 3 Formyl

Spectroscopic Techniques for Structural and Conformational Analysis

Spectroscopic methods are fundamental in characterizing the molecular structure of Rifamycin (B1679328), 3-formyl-. Techniques such as Infrared (IR), Ultraviolet-Visible (UV-Vis), Nuclear Magnetic Resonance (NMR), Electron Spin Resonance (ESR), and Mass Spectrometry (MS) each offer unique information about the compound's atomic composition and arrangement.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in Rifamycin, 3-formyl-. While specific IR data for the compound is not extensively detailed in readily available literature, studies on its derivatives utilize Fourier Transform Infrared (FT-IR) spectroscopy to confirm structural modifications. researchgate.net For instance, the presence of hydroxyl, carbonyl, amide, and formyl groups would give rise to characteristic absorption bands in the IR spectrum.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the chromophoric naphthoquinone core of the molecule. Rifamycin, 3-formyl- exhibits characteristic absorption maxima at several wavelengths.

Wavelength (λmax, nm)
220
240
262
324
489

These absorption bands are crucial for quantitative analysis and for monitoring chemical reactions involving the chromophore. caymanchem.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, 1D, 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed molecular structure of Rifamycin, 3-formyl- in solution. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed to assign the proton (¹H) and carbon-¹³ (¹³C) signals, providing insights into the connectivity and stereochemistry of the molecule.

While a complete, assigned NMR spectrum for Rifamycin, 3-formyl- is not consistently published in a single source, various studies on its derivatives extensively use ¹H NMR, ¹³C NMR, and 2D NMR (such as COSY, HSQC, and HMBC) for structural confirmation. researchgate.net The chemical shifts and coupling constants of the protons and carbons in the rifamycin scaffold are well-documented, allowing for the identification of the formyl group at the C3 position and the characterization of the ansa chain. A publicly available ¹H NMR report for Rifamycin, 3-formyl- further supports its structural analysis. medchemexpress.com

Electron Spin Resonance (ESR) for Spin-Labeled Derivatives

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a technique specifically used to study species with unpaired electrons. In the context of Rifamycin, 3-formyl-, ESR spectroscopy would be applicable to its spin-labeled derivatives. Spin-labeling involves the covalent attachment of a stable radical (a spin label), typically a nitroxide, to the molecule. news-medical.net

This technique can provide information about the local environment, mobility, and accessibility of the spin-labeled site. nih.gov However, a thorough review of the scientific literature did not yield specific studies where ESR spectroscopy was used to investigate spin-labeled derivatives of Rifamycin, 3-formyl-. Such studies, if conducted, could offer valuable insights into the conformational dynamics and interactions of this compound.

Mass Spectrometry (MS, ESI MS, LC-ESI-QTOF, UPLC/MS/MS)

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of Rifamycin, 3-formyl-, as well as for its quantification in complex mixtures. Various ionization techniques and mass analyzers are employed for this purpose.

Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of rifamycins (B7979662). nih.gov High-resolution mass spectrometry, such as Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight (LC-ESI-QTOF), provides highly accurate mass measurements, which aids in confirming the elemental formula of the compound. nih.govresearchgate.net

Furthermore, Ultra-Performance Liquid Chromatography tandem Mass Spectrometry (UPLC/MS/MS) is a highly sensitive and selective method used for the quantitative analysis of Rifamycin, 3-formyl- and its degradation products. researchgate.net This technique is particularly useful in pharmacokinetic and metabolic studies.

TechniqueInstrumentation ExampleKey Findings/Applications
LC-ESI-QTOFAgilent 1200 RRLC; Agilent 6520 QTOFAccurate mass measurement for formula confirmation. nih.gov
UPLC/MS/MS-Quantitative evaluation in various matrices. researchgate.net

Crystallographic and Molecular Modeling Techniques

To obtain a precise three-dimensional structure of Rifamycin, 3-formyl- at the atomic level, X-ray crystallography is the definitive method. This experimental technique is often complemented by computational molecular modeling to understand the molecule's conformational flexibility and to correlate its structure with its activity.

X-ray Single-Crystal Diffractometry for Structural Elucidation

Computational Approaches for Conformational Energy and Dynamics

Computational modeling serves as a powerful tool for investigating the conformational landscape and dynamic behavior of rifamycin derivatives, including 3-formylrifamycin. These techniques provide insights into the molecule's structural flexibility and the energy associated with different spatial arrangements, which are crucial for understanding its interactions and stability.

Molecular modeling techniques are employed to study the energy involved in conformational rearrangements. acs.org By calculating the potential energy of the molecule as a function of its atomic coordinates, researchers can identify low-energy, stable conformations and the energy barriers between them. This type of conformational energy analysis helps in understanding how the molecule might change its shape, for instance, to bind to a biological target. nih.gov For rifamycins, these studies have revealed that specific spatial arrangements of key functional groups, such as the four oxygen atoms that can form hydrogen bonds, are critical for their mechanism of action. acs.org

Topological modeling has also been applied to derivatives of 3-formylrifamycin SV to correlate their structural features with antimycobacterial activity. researchgate.net This approach uses topological descriptors, which are numerical values derived from the molecular structure, to build quantitative structure-activity relationship (QSAR) models. These models can predict the biological activity of new derivatives and highlight which structural parts are most important for activity. researchgate.net

Principal Component Analysis for Structural Discrimination

Principal Component Analysis (PCA) is a statistical method used to simplify complex datasets by reducing the number of variables while retaining most of the original information. mdanalysis.org In the context of rifamycins, PCA has been effectively used to analyze structural parameters derived from X-ray diffraction data of numerous active and non-active derivatives. acs.org

The primary application of PCA in this area is to identify the key structural features that differentiate between biologically active and inactive conformations. acs.org The analysis transforms a set of possibly correlated structural variables into a smaller set of uncorrelated variables called principal components. mdanalysis.org The first few principal components often account for the majority of the variance in the data, representing the most significant aspects of molecular motion and structure. mdanalysis.orgnih.gov By examining the contributions of the original structural parameters to these principal components, researchers can pinpoint the specific geometric features, such as torsion angles or interatomic distances, that are most critical for biological activity. acs.org This approach has been instrumental in understanding the pharmacophore of rifamycins, with studies indicating that the geometry around certain atoms, like methyl C34, plays a pivotal role. acs.org

Chromatographic and Electrophoretic Separations

Chromatographic techniques are fundamental for the separation, identification, and quantification of 3-formylrifamycin, particularly in the context of analyzing its purity and degradation products.

High-Performance Liquid Chromatography (HPLC) for Degradation Product Analysis

High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for the analysis of rifampicin (B610482) and its related substances, including the degradation product 3-formylrifamycin SV. researchgate.net Stability-indicating HPLC methods are crucial for quality control, allowing for the separation of the active pharmaceutical ingredient from any impurities or degradants that may form during manufacturing or storage. ekb.eg

A common approach involves reversed-phase HPLC, which separates compounds based on their hydrophobicity. researchgate.netresearchgate.net Specific methods have been developed and validated for the simultaneous determination of rifampicin and its degradation products. For instance, one such method utilizes a C8 column with a mobile phase composed of a mixture of methanol (B129727), acetonitrile, potassium dihydrogen phosphate (B84403), and citric acid, with detection at 254 nm. researchgate.net This method has proven to be accurate, simple, and rapid for quantifying impurities like 3-formylrifamycin SV in pharmaceutical samples. researchgate.net

Table 1: Example of HPLC Parameters for 3-Formylrifamycin SV Analysis

Parameter Condition
Column Luna C8 (150mm × 4.6mm, 5μm)
Mobile Phase Methanol: Acetonitrile: 0.075mol/L KH₂PO₄: 1.0mol/L Citric Acid (29:32:34:4)
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm

Data sourced from a study on the determination of related substances in rifampicin tablets. researchgate.net

High-Performance Thin-Layer Chromatography (HPTLC)

High-Performance Thin-Layer Chromatography (HPTLC) offers a valuable alternative to HPLC for the analysis of rifamycin degradation products. researchgate.net It is a powerful technique for both qualitative and quantitative analysis, providing benefits such as simultaneous analysis of multiple samples, minimal sample preparation, and low solvent consumption. mdpi.com

An HPTLC method has been described for monitoring the degradation products of rifampicin, including 3-formylrifamycin SV. researchgate.net The method is performed on silica (B1680970) gel plates and has demonstrated good precision and linearity for the quantification of these compounds. researchgate.net HPTLC is particularly useful in drug-excipient interaction studies, where it can effectively screen for potential incompatibilities by detecting the formation of degradation products. researchgate.net

Table 2: HPTLC Method Parameters for Rifamycin Degradation Products

Parameter Condition
Stationary Phase HPTLC plates precoated with silica gel
Sample Application Applied as bands
Detection Densitometric scanning
Quantification Range Linear in the range of 8-3000 ng per band for rifampicin and its degradation products

Details from a method developed for monitoring degradation products of rifampicin. researchgate.net

Electroanalytical and Biosensor Development

Electroanalytical methods, including voltammetry and amperometry, are increasingly being developed for the sensitive and rapid detection of rifamycin antibiotics. These techniques are often integrated into biosensors, offering potential for point-of-care testing. mdpi.comnih.gov

Voltammetric and Amperometric Methods

Voltammetric techniques involve applying a potential to an electrode and measuring the resulting current, which is related to the concentration of the analyte. mdpi.com Various voltammetric methods, such as adsorptive stripping voltammetry, have been successfully applied to the determination of rifamycin SV and rifampicin. nih.gov The electrochemical behavior of rifamycins is typically associated with the reduction of the azomethine or carbonyl groups, or the oxidation of the hydroquinone (B1673460) moiety within the naphthoquinone chromophore. nih.govnih.gov Given that 3-formylrifamycin shares this core structure, these methods are highly relevant for its analysis.

Amperometric methods, a subset of voltammetry, measure the current at a fixed potential. mdpi.com They are frequently employed in the design of enzymatic biosensors. researchgate.netscienceopen.com For instance, biosensors utilizing cytochrome P450 enzymes have been developed to study the biotransformation of rifampicin, a process in which formylrifamycin can be an intermediate. mdpi.com The interaction between the antibiotic and the enzyme's active site generates a measurable electrical signal, with the current intensity being proportional to the analyte's concentration. mdpi.commdpi.com These sensor and biosensor technologies offer high sensitivity and selectivity for the detection of rifamycins in various samples. mdpi.comnih.gov

Potentiometric and Photoelectrochemical Techniques

While a wide array of electrochemical methods, including voltammetric, amperometric, and potentiometric techniques, have been developed for the analysis of the parent compound rifampicin, specific applications for its 3-formyl derivative are more specialized. mdpi.comresearchgate.netsemanticscholar.org The electroactive nature of the rifamycin molecular structure lends itself to these analytical approaches. semanticscholar.org

One notable application involves the use of electrochemical biosensors to study the biotransformation of rifampicin. mdpi.com In such studies, cyclic voltammetry (CV) has been employed to monitor the conversion of rifampicin to its metabolites, including the formyl derivative. For instance, a biosensor utilizing cytochrome P450 enzymes recorded an irreversible cathodic signal which was used to track the biotransformation process. mdpi.com This demonstrates the utility of electrochemical techniques in investigating the metabolic pathways involving Rifamycin, 3-formyl-.

Design of (Bio)sensors for Rifamycin Detection and Profiling

The development of biosensors offers sensitive and selective platforms for the detection of rifamycins. A specific biosensor has been designed to investigate the biotransformation of rifampicin into its carboxylic form, a process that proceeds via 3-formylrifamycin. mdpi.com

This biosensor is constructed by modifying a gold electrode with polyaniline (PANSA), silver nanoparticles (PVP-AgNPs), and an engineered cytochrome P450 enzyme (EG-CYP2E1). mdpi.com The intensity of the cathodic signal produced by this biosensor varies linearly with the concentration of rifampicin, allowing for its quantification. mdpi.com Given that the peak serum levels of rifampicin fall within the linear range of this nanobiosensor, it holds potential for detecting the parent drug and, by extension, monitoring the formation of its metabolites like 3-formylrifamycin in serum samples using techniques such as differential pulse voltammetry (DPV) or amperometry. mdpi.com

Table 1: Characteristics of a Biosensor for Rifampicin Biotransformation Monitoring

Component Function Analytical Technique Application
EG-CYP2E1 Enzyme Biocatalyst for rifampicin metabolism Cyclic Voltammetry (CV) Investigating biotransformation to formylrifamycin
PVP-AgNPs Signal enhancement Differential Pulse Voltammetry (DPV) Detection in serum samples

Microbiological Assays for Activity Evaluation

Microbiological assays are fundamental for determining the potency and antimicrobial activity of antibiotics. news-medical.netuspnf.com These methods rely on observing the inhibitory effect of a compound on the growth of susceptible microorganisms. news-medical.net For Rifamycin, 3-formyl-, which is known to possess antibacterial properties, these assays are essential for quantifying its biological activity. caymanchem.comtargetmol.com

In Vitro Inhibition Studies

In vitro inhibition studies are performed to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism. The antibacterial action of rifamycins stems from their ability to inhibit bacterial DNA-dependent RNA polymerase, forming a stable complex with the enzyme and thereby blocking the initiation of RNA synthesis. nih.govnih.gov

While primarily known as a degradation product, 3-formylrifamycin SV itself has demonstrated antibacterial activity. targetmol.comgoogle.com Studies have investigated the in vitro antituberculous activity of various derivatives synthesized from 3-formylrifamycin SV, indicating the importance of evaluating the bioactivity of the parent compound and its analogues against target pathogens like Mycobacterium tuberculosis. nih.govresearchgate.net

Disc Diffusion Methods and Interference Analysis

The disc diffusion method is a widely used qualitative or semi-quantitative test for antimicrobial susceptibility. tmmedia.inwikipedia.org The method involves placing a paper disc impregnated with a specific concentration of the antimicrobial agent onto an agar (B569324) plate that has been uniformly inoculated with a test microorganism. tmmedia.inwikipedia.org The antibiotic diffuses from the disc into the agar, creating a concentration gradient. tmmedia.in If the microorganism is susceptible, a clear zone of no growth, known as the zone of inhibition, will form around the disc. tmmedia.inwikipedia.org The diameter of this zone is proportional to the susceptibility of the organism to the antibiotic. wikipedia.org This method is standardized for many clinically important bacteria and antibiotics, including rifampicin, and is applicable for testing related compounds like 3-formylrifamycin. tmmedia.ineucast.orgnih.gov

Interference Analysis is a critical consideration in any analytical method, including microbiological assays. Interference occurs when a substance in the sample leads to incorrect test results. rapidmicrobiology.com In the context of disc diffusion assays, interference can arise from several sources:

Sample Matrix: Components in a complex sample (e.g., biological fluids) could interact with the antibiotic, affecting its diffusion or activity.

Contaminating Substances: The presence of other antimicrobial agents in the sample could lead to synergistic or antagonistic effects, resulting in misleading zone sizes.

pH of the Medium: The activity of some antibiotics is pH-dependent. Variations in the pH of the agar medium can affect the size of the inhibition zone.

Careful validation and the use of appropriate controls are necessary to identify and mitigate potential interferences in microbiological assays. nih.gov

Quality Control and Reference Standard Applications

Rifamycin, 3-formyl-, also known as 3-formylrifamycin SV, is a key compound in the quality control of rifampicin. daneshyari.comnih.gov It is recognized as both a process impurity and a degradation product, making its detection and quantification essential for ensuring the safety and efficacy of the final pharmaceutical product. daneshyari.comnih.gov

Development of Analytical Methods for Quality Control

The development of sensitive and rapid analytical methods is crucial for impurity profiling in active pharmaceutical ingredients (APIs). daneshyari.com For rifampicin, several chromatographic techniques have been established to separate and quantify impurities, including 3-formylrifamycin.

A novel supercritical fluid chromatography (SFC) method has been developed that offers significant advantages over traditional reversed-phase liquid chromatography (RPLC). daneshyari.comnih.govsigmaaldrich.com This SFC method utilizes a packed diol column and a mobile phase of methanol with ammonium (B1175870) formate (B1220265) and water. daneshyari.comnih.govsigmaaldrich.com It allows for the successful separation of 3-formylrifamycin SV from rifampicin and other related impurities like rifampicin quinone, rifamycin SV, and rifampicin N-oxide within a short analysis time of 4 minutes. daneshyari.comnih.govsigmaaldrich.com Compared to conventional RPLC, the SFC method demonstrates better resolution, detects more impurity peaks, and significantly reduces analysis time. daneshyari.comnih.gov

Table 2: Comparison of SFC and RPLC Methods for Rifampicin Impurity Analysis

Parameter Supercritical Fluid Chromatography (SFC) Reversed-Phase Liquid Chromatography (RPLC) Reference
Principle Separation based on partitioning between a supercritical fluid mobile phase and a stationary phase. Separation based on hydrophobic interactions between the analyte and a nonpolar stationary phase. daneshyari.comnih.gov
Analysis Time ~ 4 minutes Significantly longer daneshyari.comnih.gov
Resolution Better resolution achieved Lower resolution compared to SFC daneshyari.comnih.gov
Impurity Detection More impurity peaks detected Fewer impurity peaks detected daneshyari.comnih.gov

| Advantages | Fast, efficient, particular selectivity, no injection solvent effects. | Well-established, widely used. | daneshyari.comnih.gov |

The availability of Rifamycin, 3-formyl- as a pharmaceutical reference standard is essential for these quality control applications. medchemexpress.comsynzeal.comsigmaaldrich.com It is used for the development and validation of analytical methods (AMV) to ensure the accuracy and reliability of tests designed to quantify its presence in rifampicin drug substances and products. synzeal.comsigmaaldrich.comlgcstandards.com

Utilization as a Reference Standard in Drug Development

Rifamycin, 3-formyl-, also known as 3-formylrifamycin SV, serves as a critical reference standard in various stages of pharmaceutical drug development and quality control processes. Its primary utility lies in its role as a key intermediate in the synthesis of the widely used antibiotic, Rifampicin. medchemexpress.commedchemexpress.comcaymanchem.com The well-characterized nature of 3-formylrifamycin allows it to be used as a benchmark for analytical method development, validation, and routine quality control of Rifampicin. synzeal.com

As an analytical standard, 3-formylrifamycin is employed in laboratory tests to ensure the identity, purity, and quality of pharmaceutical products. medchemexpress.com It is officially recognized as a reference standard by pharmacopoeias, such as the British Pharmacopoeia (BP), for use in specific monograph tests for Rifampicin-containing formulations like oral suspensions and capsules. The availability of a certified reference standard is essential for pharmaceutical manufacturers to comply with regulatory guidelines. synzeal.com

Furthermore, 3-formylrifamycin is also classified as a known impurity of Rifampicin. lgcstandards.comlgcstandards.com In this context, its role as a reference standard is crucial for the development and validation of analytical methods aimed at detecting and quantifying this specific impurity in the final drug product. This ensures that the levels of 3-formylrifamycin in Rifampicin preparations are within the acceptable limits set by regulatory authorities, thereby safeguarding patient safety.

The application of 3-formylrifamycin as a reference standard extends to research and development activities focused on the discovery of new rifamycin derivatives. caymanchem.comresearchgate.netresearchgate.net By serving as a starting material and a reference point, it aids in the systematic exploration of structure-activity relationships of new antibiotic candidates. nih.gov

The table below summarizes the key applications of Rifamycin, 3-formyl- as a reference standard in drug development:

Application Area Specific Use Relevance in Drug Development
Active Pharmaceutical Ingredient (API) Synthesis Intermediate in the synthesis of Rifampicin. medchemexpress.commedchemexpress.comcaymanchem.comEnsures the quality and consistency of the starting materials for Rifampicin production.
Analytical Method Development and Validation Development and validation of analytical procedures for Rifampicin. synzeal.comEstablishes reliable methods for testing the quality of the final drug product.
Quality Control (QC) Testing Routine testing of Rifampicin and its formulations. synzeal.comConfirms that each batch of the drug meets the required quality specifications.
Pharmacopoeial Testing Used as a reference standard in British Pharmacopoeia (BP) monographs. Facilitates adherence to official quality standards for pharmaceutical products.
Impurity Profiling Identification and quantification of 3-formylrifamycin as an impurity in Rifampicin. lgcstandards.comlgcstandards.comMonitors and controls the level of impurities in the final drug product to ensure safety.
Research and Development Starting material for the synthesis of new rifamycin derivatives. caymanchem.comresearchgate.netresearchgate.netSupports the discovery of new and potentially improved antibiotic agents.

Future Directions and Emerging Research Areas

Exploration of in vivo Efficacy Mechanisms

While the general mechanism of action of rifamycins (B7979662) involves inhibiting bacterial RNA synthesis by binding to the beta-subunit of bacterial RNA polymerase, the specific in vivo efficacy mechanisms of Rifamycin (B1679328), 3-formyl- and its direct interactions within a biological system are areas of ongoing investigation. caymanchem.comontosight.ai Research indicates that Rifamycin, 3-formyl- interacts with biological membranes, causing changes in permeability to ions like K+ and H+ in the mitochondrial membrane. fengchengroup.com Further in vivo studies are needed to fully elucidate its precise mechanisms of action and establish comprehensive therapeutic protocols. Studies involving related rifamycins, such as rifampicin (B610482) and rifamycin SV, in in vivo models have demonstrated their efficacy against bacterial infections and even shown potential in inhibiting tumor growth through antiangiogenesis mechanisms. aacrjournals.org These findings suggest potential avenues for exploring similar effects with Rifamycin, 3-formyl- in vivo.

Development of Novel Rifamycin, 3-formyl- Analogs to Combat Antimicrobial Resistance

The development of new rifamycin derivatives is a critical area of research driven by the increasing prevalence of antibiotic resistance. ontosight.ai Rifamycin, 3-formyl- serves as a versatile intermediate for synthesizing novel analogs with potentially improved properties, including enhanced efficacy and reduced resistance development. researchgate.net Modifications at the C3 position, where the formyl group is located, are particularly explored to influence binding affinity and antibacterial activity. researchgate.net Studies have focused on synthesizing derivatives with various substituents at C3, such as those with cyclic or linear side chains, and evaluating their in vitro and in vivo antibacterial activities against resistant strains like Staphylococcus aureus and Mycobacterium tuberculosis. researchgate.net For instance, some derivatives with linear or branched side chains of 3 to 5 carbon atoms have shown higher therapeutic activity against M. tuberculosis in mouse models compared to rifampicin. researchgate.net

Data Table 1: In vivo Therapeutic Activity of Rifamycin Analogs Against M. tuberculosis in Mice researchgate.net

CompoundOptimal Therapeutic Activity (relative to rifampicin)
Rifamycin, 3-formyl- analog with C3 linear side chain (3-5 carbons)2-3 times higher
Rifamycin, 3-formyl- analog with C3 branched side chain (3-5 carbons)2-3 times higher
Rifampicin1x (reference)

Research also explores modifying the ansa chain or the naphthol chromophore, although modifications to the ansa chain may reduce biological activity. researchgate.netniscpr.res.in The aim is to develop analogs that can overcome resistance mechanisms, such as mutations in the rpoB gene encoding the RNA polymerase beta-subunit, which is a common mechanism of resistance to rifampicin. researchgate.netucl.ac.uk

Advanced Biotechnological Approaches for Enhanced Production and Diversification

Biotechnological approaches offer promising avenues for the enhanced production and diversification of rifamycins, including Rifamycin, 3-formyl-. Microbial transformation, utilizing enzymes or whole cells, can be employed to convert rifamycin precursors into desired derivatives. niscpr.res.in For example, enzymes like rifamycin oxidase from Monocillium sp. or Humicola sp. can catalyze the oxidation of rifamycin B or SV to intermediates like Rifamycin S, which can then be further converted to Rifamycin, 3-formyl- or its derivatives. niscpr.res.in

Biochemical engineering studies are conducted to optimize the production of such enzymes and improve the efficiency of biotransformation processes. niscpr.res.in Compared to traditional chemical synthesis, biological systems can sometimes offer higher efficiency and potentially more environmentally friendly routes for producing rifamycin derivatives. niscpr.res.in Future research may involve exploring novel microbial strains or engineered enzymes for more efficient and selective synthesis of Rifamycin, 3-formyl- and its complex analogs.

Deeper Computational Modeling of Drug-Target Interactions and Resistance Evolution

Computational modeling plays a crucial role in understanding the interaction of Rifamycin, 3-formyl- and its analogs with their biological targets, particularly bacterial RNA polymerase, and in predicting the impact of mutations on binding affinity and resistance development. nih.govmdpi.com Techniques such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling can provide insights into the binding modes and affinities of different rifamycin derivatives. mdpi.com

Computational studies can help identify key amino acid residues in the target protein that interact with the drug and predict how mutations in these residues might affect binding and lead to resistance. ucl.ac.uknih.gov This information is invaluable for the rational design of novel analogs that can overcome resistance mechanisms. researchgate.net Furthermore, computational approaches, including machine learning and deep learning models, are being developed to predict drug-target interactions and assess the potential efficacy of new compounds against resistant strains. mdpi.comrjsocmed.comre-place.be These models can integrate various types of data, including chemical structures of drugs and protein sequences, to improve prediction accuracy and accelerate the drug discovery process. rjsocmed.comre-place.be

Data Table 2: Examples of Computational Approaches Used in Rifamycin Research

Computational ApproachApplication
Molecular DockingPredicting binding modes and affinities of rifamycins to RNA polymerase.
Molecular Dynamics SimulationsStudying the dynamic interactions between rifamycins and their targets.
QSAR ModelingEstablishing relationships between chemical structure and biological activity.
Machine Learning/Deep LearningPredicting drug-target interactions and resistance profiles.

Future computational efforts will likely involve more sophisticated models that can accurately predict the complex interplay between drug structure, target modifications, and the evolution of resistance.

Q & A

Q. How do I determine the optimal solubility and prepare stable stock solutions of 3-formyl rifamycin for in vitro/in vivo studies?

Methodological Answer:

  • Solubility Testing : Use DMSO as a primary solvent for stock solutions (~62.5 mg/mL, 86.11 mM) based on empirical solubility data. For in vivo formulations, combine DMSO with PEG300, Tween-80, and saline (10%:40%:5%:45%) to achieve ≥2.08 mg/mL solubility .
  • Preparation Protocol :

Prepare a DMSO stock solution (e.g., 20.8 mg/mL).

Sequentially add PEG300, Tween-80, and saline to avoid precipitation.

Use ultrasonication or heating (≤50°C) to resolve insolubility .

  • Storage : Store stock solutions at -80°C (6 months) or -20°C (1 month). Avoid freeze-thaw cycles .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • PPE Requirements : Wear gloves, protective eyewear, and lab coats. Conduct experiments in a fume hood if handling powdered forms .
  • Waste Management : Segregate chemical waste and dispose via certified biological waste services to prevent environmental contamination .
  • Exposure Response : For skin contact, wash immediately with soap/water. For eye exposure, rinse with water for ≥15 minutes and seek medical evaluation .

Q. How can I assess the purity and structural integrity of synthesized this compound derivatives?

Methodological Answer:

  • Analytical Techniques :
  • HPLC/MS : Confirm molecular weight (725.78 g/mol) and detect impurities .
  • NMR : Verify stereochemistry (9 defined stereocenters) and functional groups (e.g., formyl group at C3) .
    • Melting Point Analysis : Validate purity using the reported range of 182–184°C .

Advanced Research Questions

Q. How do I design a QSAR model for predicting the antimycobacterial activity of this compound derivatives?

Methodological Answer:

  • Descriptor Selection : Use topological indices (e.g., connectivity, distance-based descriptors) and molecular parameters (e.g., logP, tPSA) computed via DRAGON or HyperChem software .
  • Model Validation :

Employ a 12-parameter multivariate regression model to avoid overfitting.

Ensure the sample size exceeds 3× the number of descriptors (e.g., 48 compounds for 12 parameters) .

Use SPSS for statistical validation (R² >0.9, adjusted R² consistency) .

  • Outlier Management : Exclude compounds with residuals >2σ to improve model robustness .

Q. How can I resolve discrepancies in reported solubility data for this compound across studies?

Methodological Answer:

  • Contextual Analysis : Compare solvent systems (e.g., DMSO vs. chloroform) and temperature conditions. For example, DMSO solubility is ~62.5 mg/mL at 25°C, while chloroform shows limited solubility .
  • Experimental Replication :

Reproduce protocols using identical solvent ratios and mixing sequences.

Quantify saturation points via UV-Vis spectroscopy or gravimetric analysis .

  • Statistical Reporting : Include error margins (e.g., ±0.1 g/cm³ density) to account for instrumental variability .

Q. What strategies are effective for integrating this compound into studies of autophagy or cellular stress responses?

Methodological Answer:

  • Biological Assays :
  • Use concentrations ≤2.87 mM (from in vivo solubility limits) to avoid cytotoxicity .
  • Pair with lipophagy inhibitors to study mTORC1 pathway modulation in Mycobacterium tuberculosis .
    • Mechanical Stress Models :
  • Apply shockwave protocols (e.g., peak pressure P1, impulse calculations) to evaluate membrane integrity changes via live/dead staining .

Q. How do I validate the metabolic stability of this compound in pharmacokinetic studies?

Methodological Answer:

  • Metabolite Identification : Use LC-MS/MS to detect primary metabolites (e.g., 25-desacetyl rifapentin) in plasma or liver microsomes .
  • In Vivo Testing : Administer via intraperitoneal injection (dose: 2.08 mg/mL in saline-PEG300-Tween-80) and collect serial blood samples for HPLC analysis .

Methodological Notes

  • Data Integrity : Cross-reference CAS 13292-22-3 for physicochemical consistency .
  • Statistical Rigor : Adopt FINER criteria (Feasible, Novel, Ethical, Relevant) for hypothesis framing .
  • Contradictory Evidence : Address solubility or bioactivity variances by reporting confidence intervals and replication attempts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.